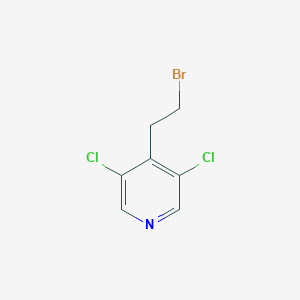

3,5-Dichloro-4-bromethyl pyridine

描述

属性

分子式 |

C7H6BrCl2N |

|---|---|

分子量 |

254.94 g/mol |

IUPAC 名称 |

4-(2-bromoethyl)-3,5-dichloropyridine |

InChI |

InChI=1S/C7H6BrCl2N/c8-2-1-5-6(9)3-11-4-7(5)10/h3-4H,1-2H2 |

InChI 键 |

HKUYBDFCBIBKBC-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(C=N1)Cl)CCBr)Cl |

产品来源 |

United States |

准备方法

Reaction Mechanism and Conditions

The bromination proceeds via a radical chain mechanism, where azobisisobutyronitrile (AIBN) or light initiates the formation of bromine radicals. These abstract a hydrogen atom from the methyl group, generating a benzylic radical that reacts with NBS to yield the brominated product. A representative procedure involves refluxing 3,5-dichloro-4-methylpyridine with NBS (1.1 equiv) and AIBN (0.1 equiv) in carbon tetrachloride for 12–24 hours.

Key Data:

-

Yield : 70–75% (reported for analogous pyridine brominations)

-

Challenges : Competing aromatic bromination is mitigated by using radical-stabilizing solvents like CCl4.

Halogen Exchange from Chloromethyl Precursors

An alternative approach involves converting 3,5-dichloro-4-(chloromethyl)pyridine to the bromomethyl derivative via nucleophilic substitution. This method is advantageous when the chloromethyl precursor is readily accessible.

Synthetic Pathway:

-

Synthesis of 3,5-Dichloro-4-(chloromethyl)pyridine :

-

Bromination via Halogen Exchange :

Key Data:

-

Side Reactions : Competing elimination to form vinyl halides is suppressed by using polar aprotic solvents.

Multistep Synthesis from 4-Aminopyridine Derivatives

A modular strategy constructs the pyridine ring with pre-installed halogen substituents. This route, adapted from tribromopyridine syntheses, involves:

Stepwise Procedure:

-

Bromination of 4-Aminopyridine :

-

Diazotization and Bromomethylation :

Key Data:

-

Critical Parameters : Strict temperature control (–5°C to 0°C) during diazotization prevents decomposition.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Bromination | High regioselectivity; minimal steps | Requires specialized radical initiators | 70–75% |

| Halogen Exchange | Utilizes stable intermediates | Risk of elimination byproducts | 60–65% |

| Multistep Synthesis | Flexible substitution pattern control | Lengthy synthesis; lower overall yield | 50–60% |

Optimization Strategies and Industrial Scalability

Solvent Selection:

Catalytic Enhancements:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dichloro-4-bromethyl pyridine, and how can intermediates be characterized?

- Methodology :

- Synthetic Routes : Bromination of pyridine derivatives is a key step. For example, bromine can be added dropwise to a cooled slurry of a substituted pyridine in fuming sulfuric acid (as seen in the synthesis of 2-amino-3,5-dibromo-4-methylpyridine) . Adjust reaction temperature (e.g., 0°C for bromine addition) and reflux conditions to control selectivity.

- Purification : Use silica gel chromatography for intermediates, as demonstrated in the isolation of pyrrolo[2,3-b]pyridine derivatives (e.g., 36–37% yield via gradient elution) .

- Characterization : Confirm structures via -NMR and -NMR spectroscopy, with comparison to literature data (e.g., aromatic proton shifts and coupling constants) .

Q. How can researchers safely handle halogenated pyridine derivatives during synthesis?

- Methodology :

- Safety Protocols : Use fume hoods, gloves, and goggles when handling bromine or chlorinated reagents. Store compounds at –20°C for long-term stability, as recommended for similar halogenated pyridines .

- Waste Disposal : Neutralize acidic residues (e.g., from sulfuric acid) with 10% NaOH before aqueous disposal, and collect organic waste (e.g., CHCl) for incineration .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Electronic Analysis : Compare reaction rates in Suzuki-Miyaura couplings using substituents with varying electronegativity (e.g., Cl vs. Br). Monitor via -NMR to track aryl halide consumption .

- Steric Considerations : Use bulky ligands (e.g., tert-butylphosphine) to assess steric hindrance effects, as seen in nickel-catalyzed ethylene oligomerization studies .

Q. What strategies resolve contradictions in reported yields for bromination reactions of pyridine derivatives?

- Methodology :

- Data Reconciliation : Compare reaction conditions (e.g., stoichiometry, solvent polarity, and temperature) across studies. For example, bromination at 0°C vs. room temperature may alter regioselectivity .

- Optimization : Use design-of-experiments (DoE) to test variables like acid strength (e.g., fuming HSO vs. HPO) and bromine equivalents .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Methodology :

- DFT Calculations : Compute Fukui indices or electrostatic potential maps to identify electron-rich sites prone to electrophilic attack. Validate predictions with experimental halogenation outcomes .

- Benchmarking : Compare results against crystallographic data (e.g., bond lengths and angles from X-ray studies of similar pyridine complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。